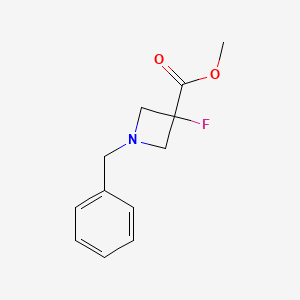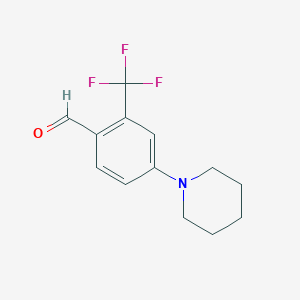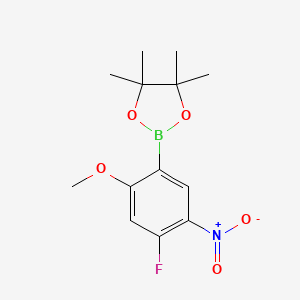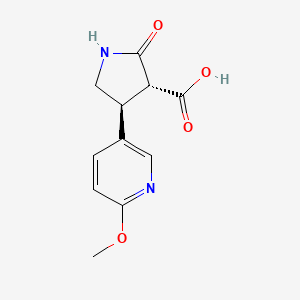
Rel-(3R,4S)-4-(6-methoxypyridin-3-yl)-2-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3R,4S)-4-(6-methoxypyridin-3-yl)-2-oxopyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a methoxypyridinyl group and a carboxylic acid functional group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(6-methoxypyridin-3-yl)-2-oxopyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Methoxypyridinyl Group: This step often involves a nucleophilic substitution reaction where a methoxypyridine derivative is introduced to the pyrrolidine ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-4-(6-methoxypyridin-3-yl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to modify other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents to the pyrrolidine ring or the methoxypyridinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Rel-(3R,4S)-4-(6-methoxypyridin-3-yl)-2-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological targets.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-4-(6-methoxypyridin-3-yl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxypyridinyl group may interact with enzyme active sites or receptor binding sites, while the pyrrolidine ring provides structural stability. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Rel-(3R,4S)-4-(6-methoxypyridin-3-yl)-2-oxopyrrolidine-3-carboxylic acid can be compared with similar compounds such as:
Pyrrolidine-2-carboxylic acid: Lacks the methoxypyridinyl group, making it less versatile in certain applications.
3-Methoxypyridine-4-carboxylic acid: Lacks the pyrrolidine ring, which may reduce its stability and binding affinity.
2-Oxopyrrolidine-3-carboxylic acid: Lacks the methoxypyridinyl group, limiting its potential interactions with biological targets.
The unique combination of functional groups in this compound makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H12N2O4 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(3R,4S)-4-(6-methoxypyridin-3-yl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c1-17-8-3-2-6(4-12-8)7-5-13-10(14)9(7)11(15)16/h2-4,7,9H,5H2,1H3,(H,13,14)(H,15,16)/t7-,9-/m1/s1 |
InChI Key |
LMLVXEHQAWHWLW-VXNVDRBHSA-N |
Isomeric SMILES |
COC1=NC=C(C=C1)[C@H]2CNC(=O)[C@@H]2C(=O)O |
Canonical SMILES |
COC1=NC=C(C=C1)C2CNC(=O)C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


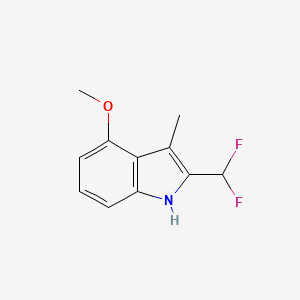
![2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12983768.png)


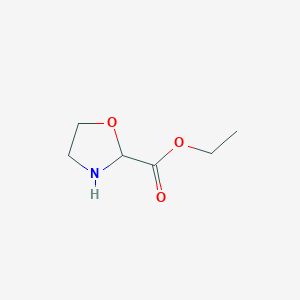
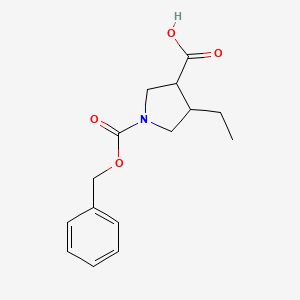
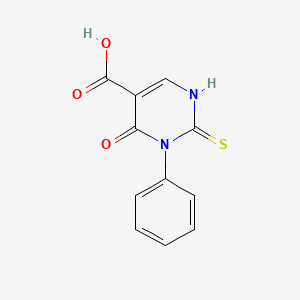

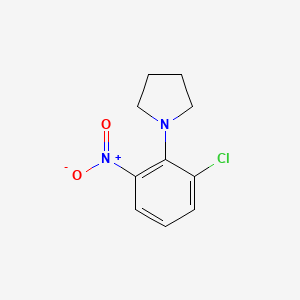

![Trans-Bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B12983825.png)
